6-Aminomethylquinoline
Overview
Description
6-Aminomethylquinoline (6-AMQ) is a heterocyclic compound that belongs to the quinoline family. It has been used as an internal standard in determining serum nicotine and cotinine simultaneously by using high-performance liquid chromatography (HPLC)-fluorometric detection with a postcolumn ultraviolet-photoirradiation system .
Synthesis Analysis
The synthesis of 6-Aminomethylquinoline involves the reaction of 6-aminomethylquinoline with 2,4-dichloro-5-nitropyrimidine, which gives compound 1. This compound is then transformed to compound 2 by reduction with SnCl2. The compound 3 is prepared from 2 by treatment with trimethyl orthoformate using p-toluenesulfonic acid monohydrate as a catalyst in 65% yield .
Molecular Structure Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .
Chemical Reactions Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized. The review highlights the advances in this area over the past 15 years .
Physical And Chemical Properties Analysis
6-Aminomethylquinoline has a molecular formula of C10H10N2 and a molecular weight of 158.2 g/mol. The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .
Scientific Research Applications
Antimalarial Applications
- 6-Aminomethylquinoline derivatives, specifically 8-aminoquinolines, have been pivotal in the treatment of latent malaria. These compounds, including primaquine and tafenoquine, have shown promise against endemic malaria despite challenges such as hemolytic toxicity in certain patients (Baird, 2019).
Chemical Synthesis and Modification
- Innovative synthetic methods have been developed for N-Alkyl/aryl-6-aminoquinolines from 6-Hydroxylquinoline, highlighting their potential in pro-drug and drug development due to their antimicrobial, cytotoxic, and anti-malarial activities (Xie et al., 2013).
Electronic and Optical Properties
- A study on 6-aminoquinoline revealed its significant nonlinear optical (NLO) properties, making it a candidate for further research in NLO applications. The study included an analysis of its molecular orbitals, electronic spectra, and reactivity parameters (Pandey et al., 2021).
Antimicrobial and Antioxidant Properties
- Quinoline derivatives, including 6-aminoquinolines, have been synthesized and tested for their antimicrobial and antioxidant activities. These studies aim to develop new antimicrobial and antioxidant agents based on the quinoline scaffold (Mahantheshappa et al., 2021).
High-Performance Liquid Chromatography (HPLC) Applications
- 6-Aminomethylquinoline has been used in the development of polymeric reagents for the derivatization of amines and amino acids in HPLC, demonstrating its utility in analytical chemistry (Yu et al., 1994).
Safety And Hazards
6-Aminomethylquinoline is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment. It should be stored in a well-ventilated place and kept container tightly closed .
properties
IUPAC Name |
quinolin-6-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIPENSSTUBRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363872 | |
Record name | 6-Quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminomethylquinoline | |
CAS RN |
99071-54-2 | |
Record name | 6-Quinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Aminomethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.